trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane
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Overview
Description
Trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane is a chemical compound with the molecular formula C14H22S2Sn2 It is a derivative of thiophene, a sulfur-containing heterocyclic compound, and contains two trimethylstannyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane can be synthesized through several methods:
Stille Coupling Reaction: This method involves the coupling of a stannylated thiophene derivative with a halogenated thiophene derivative in the presence of a palladium catalyst. The reaction typically occurs under inert conditions and requires a base such as cesium carbonate.
Grignard Reagent Method: Another approach involves the reaction of a thiophene Grignard reagent with trimethyltin chloride. This method requires anhydrous conditions and is typically carried out in an inert atmosphere.
Industrial Production Methods
Industrial production of this compound may involve large-scale Stille coupling reactions or other organotin chemistry techniques. The choice of method depends on factors such as cost, yield, and scalability.
Chemical Reactions Analysis
Types of Reactions
Trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as halides or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thiophene derivatives.
Scientific Research Applications
Trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organotin compounds and as a reagent in cross-coupling reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development and as a diagnostic tool.
Industry: It is used in the production of advanced materials, such as conductive polymers and electronic devices.
Mechanism of Action
The mechanism of action of trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane involves its interaction with molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic processes. It can also participate in electron transfer reactions, influencing redox processes in various applications.
Comparison with Similar Compounds
Similar Compounds
Trimethyl(thiophen-2-yl)stannane: A simpler derivative with one trimethylstannyl group.
Bis(trimethylstannyl)thiophene: Contains two trimethylstannyl groups but lacks the ethenyl linkage.
Trimethyl(2-thienyl)stannane: Another derivative with a different substitution pattern on the thiophene ring.
Uniqueness
Trimethyl({5-[(1E)-2-[5-(trimethylstannyl)thiophen-2-yl]ethenyl]thiophen-2-yl})stannane is unique due to its specific substitution pattern and the presence of both trimethylstannyl and ethenyl groups. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Properties
IUPAC Name |
trimethyl-[5-[2-(5-trimethylstannylthiophen-2-yl)ethenyl]thiophen-2-yl]stannane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6S2.6CH3.2Sn/c1-3-9(11-7-1)5-6-10-4-2-8-12-10;;;;;;;;/h1-6H;6*1H3;; |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDHZYIWVQSXGQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Sn](C)(C)C1=CC=C(S1)C=CC2=CC=C(S2)[Sn](C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24S2Sn2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
517.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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